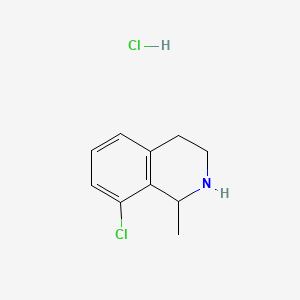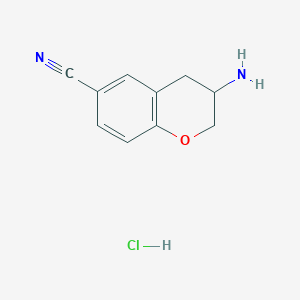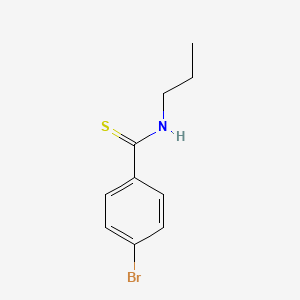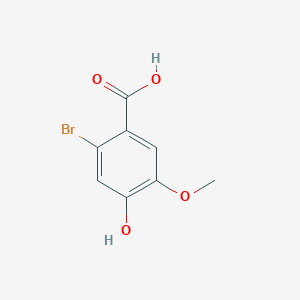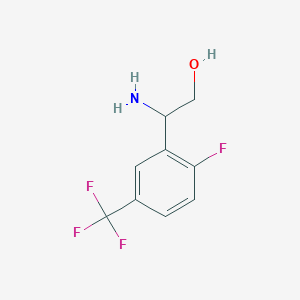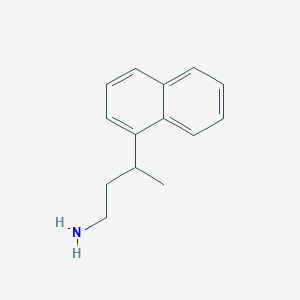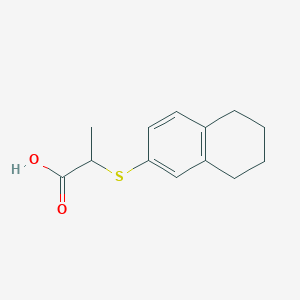
2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is an organic compound that features a naphthalene ring system with a sulfanyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfanyl group. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The propanoic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted propanoic acid derivatives.
Applications De Recherche Scientifique
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their function. Additionally, the propanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-tetrahydronaphthalen-2-ylamine
- 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- 5,6,7,8-tetrahydronaphthalen-2-yl acetate
Uniqueness
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is unique due to the presence of both a sulfanyl group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16O2S |
|---|---|
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H16O2S/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,14,15) |
Clé InChI |
QWHDPLARUYENQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)SC1=CC2=C(CCCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
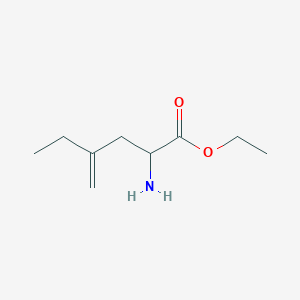
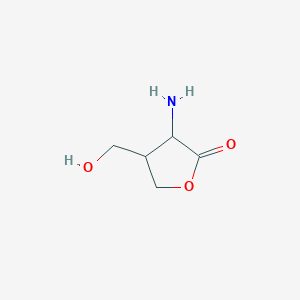

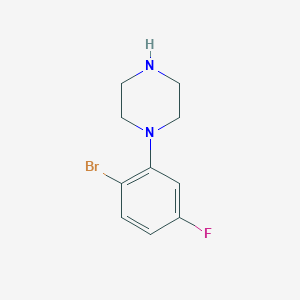
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
